![molecular formula C6H4ClFIN B1416623 2-Chloro-5-fluoro-4-iodo-3-methylpyridine CAS No. 884494-50-2](/img/structure/B1416623.png)
2-Chloro-5-fluoro-4-iodo-3-methylpyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine is characterized by a pyridine ring with chlorine, fluorine, and iodine substituents, along with a methyl group . The InChI code for this compound is 1S/C6H4ClFIN/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3 .Physical And Chemical Properties Analysis
2-Chloro-5-fluoro-4-iodo-3-methylpyridine has a molecular weight of 271.46 g/mol . It is a yellow to brown solid at room temperature . The compound has a storage temperature of 2-8°C .Scientific Research Applications
Halogen Exchange in Pyridines
Research by Schlosser and Cottet (2002) demonstrates the silyl-mediated halogen/halogen displacement in pyridines, highlighting a method for converting chloropyridines into their bromo and iodo counterparts, including compounds similar to 2-Chloro-5-fluoro-4-iodo-3-methylpyridine. This process underscores the strategic use of halogen exchange in synthesizing halogen-rich intermediates for further chemical modifications, essential in medicinal chemistry for creating compounds with desired biological activities (Schlosser & Cottet, 2002).
Synthesis of Cognition Enhancers
The work by Pesti et al. (2000) on the efficient pyridinylmethyl functionalization, leading to the synthesis of cognition-enhancing agents, demonstrates the utility of halogenated pyridines in synthesizing complex organic molecules. This research outlines the transformation of 2-fluoro-4-methylpyridine through various chemical modifications, showcasing the versatility of halogenated pyridines in drug development (Pesti et al., 2000).
Suzuki Coupling Reactions
Manojkumar et al. (2013) described the synthesis of a new compound via Suzuki coupling, involving a 5-fluoro-6-methylpyridin-2-ylboronic acid and a chloro-iodo-benzene derivative. This highlights the application of halogenated pyridines in cross-coupling reactions, a cornerstone in constructing complex organic frameworks for pharmaceuticals and agrochemicals (Manojkumar et al., 2013).
Halogen-rich Intermediates for Pyridine Synthesis
Wu et al. (2022) detailed the synthesis of halogen-rich pyridine intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. These intermediates are valuable for generating pentasubstituted pyridines with diverse functionalities, important in the design of novel compounds for medicinal chemistry and material science applications (Wu et al., 2022).
Basicity Gradient-Driven Isomerization
Schlosser and Bobbio (2002) explored the isomerization of halopyridines driven by a basicity gradient, leading to a variety of halopyridine derivatives. This study provides insight into the manipulation of halogenated pyridines for generating diverse molecular structures, which can be foundational in developing new chemical entities with potential applications in various industries (Schlosser & Bobbio, 2002).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-5-fluoro-4-iodo-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDAOXIUFDSTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654555 | |
Record name | 2-Chloro-5-fluoro-4-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-iodo-3-methylpyridine | |
CAS RN |
884494-50-2 | |
Record name | 2-Chloro-5-fluoro-4-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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